5-Amino-3-pyridinecarbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

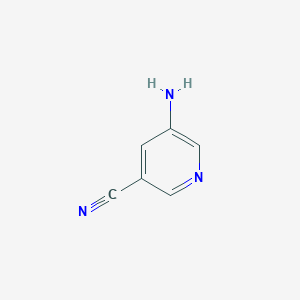

5-Amino-3-pyridinecarbonitrile (CAS: 13600-47-0) is a pyridine derivative with the molecular formula C₆H₅N₃ and molecular weight 119.12 g/mol. Its structure features an amino group (-NH₂) at the 5-position and a cyano group (-CN) at the 3-position of the pyridine ring, as illustrated by the SMILES notation Nc1cc(cnc1)C#N . This compound is widely utilized as a precursor in pharmaceutical and agrochemical synthesis due to its reactive sites, which allow for further functionalization. Safety data indicate that it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .

生物活性

5-Amino-3-pyridinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound, also known as 5-amino-2-cyanopyridine, has the following chemical structure:

- Molecular Formula : C6H6N4

- CAS Number : 55338-73-3

- Molecular Weight : 134.14 g/mol

Antibacterial Activity

Recent studies have shown that derivatives of this compound exhibit notable antibacterial properties. A synthesis of various cyanopyridine derivatives revealed their effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|---|

| This compound | 64.5 | 250 | 18.5 |

| Other derivatives | 100–250 | >250 | 17–20 |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that these compounds are bactericidal rather than bacteriostatic. The presence of electron-donating groups, such as methyl groups, enhances their antibacterial activity by increasing electron density at the active sites of the bacteria .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has been shown to induce apoptosis in cancer cell lines through modulation of survivin, a protein that inhibits apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of several cyanopyridine derivatives on human cancer cell lines, including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer). The results are summarized below:

Table 2: Cytotoxic Activity of Cyanopyridine Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5c | 53 | PC-3 |

| 5e | 27.2 | MDA-MB-231 |

| 5e (4-methoxy) | Comparable to 5-FU | HepG2 |

The compound with a methoxy substitution (5e) exhibited the most potent activity, showing twice the efficacy of the standard drug 5-FU against the PC-3 cell line . The mechanism involves proteasome-dependent degradation of survivin and other inhibitor of apoptosis proteins, leading to increased apoptosis rates .

- Antibacterial Mechanism : The compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Anticancer Mechanism : They induce apoptosis through the downregulation of anti-apoptotic proteins like survivin and promote cell cycle arrest.

常见问题

Basic Research Questions

Q. What are the key safety considerations when handling 5-Amino-3-pyridinecarbonitrile in laboratory settings?

- Methodological Answer : Prioritize using personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Work in a fume hood due to its harmful inhalation and dermal absorption risks . In case of exposure, wash skin immediately with water and seek medical attention for ingestion or eye contact. Store in a cool, dry, ventilated area away from incompatible substances. Refer to the MSDS for hazard-specific first-aid measures .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A three-component reaction (3CR) under thermal aqueous conditions is effective for synthesizing pyridinecarbonitrile derivatives. For example, combining aldehydes, malononitrile, and ammonium acetate in water at 80–100°C yields high-purity products . Alternative routes include halogenation reactions, such as substituting chlorine with fluorine using potassium fluoride in sulfolane . Purification typically involves recrystallization or column chromatography.

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone (e.g., δH ~3.08 ppm for methyl groups, δC ~117 ppm for nitrile carbons) .

- IR spectroscopy to identify functional groups (e.g., 2212 cm⁻¹ for C≡N stretches) .

- X-ray crystallography to resolve bond angles (e.g., C–C–N angles ~118.8°) and molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multicomponent syntheses of this compound derivatives?

- Methodological Answer : Optimize temperature, solvent polarity, and catalyst loading. For instance, using polar solvents like DMF enhances reaction rates, while increasing ammonium acetate concentration improves cyclization efficiency . Microwave-assisted synthesis can reduce reaction time and improve selectivity . Monitor intermediates via TLC or HPLC to adjust stoichiometry dynamically.

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel derivatives?

- Methodological Answer : Cross-validate using multiple techniques (e.g., HRMS for molecular mass confirmation alongside NMR) . For crystallographic discrepancies, compare experimental data with computational models (DFT calculations). Address ambiguous NOE signals by conducting variable-temperature NMR studies to account for dynamic effects .

Q. How can the nitrile group in this compound be modified to explore reactivity or biological activity?

- Methodological Answer :

- Reduction : Use hydrogenation with Raney nickel to convert –C≡N to –CH₂NH₂ .

- Nucleophilic substitution : Replace nitrile with thiols or amines under basic conditions .

- Halogenation : Introduce fluorine or chlorine via electrophilic substitution using agents like N-chlorosuccinimide (NCS) . Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental designs are recommended to assess the biological activity of this compound derivatives?

- Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) . Use cell-based models to evaluate cytotoxicity and selectivity. Pair structural analogs (e.g., halogenated or methoxy-substituted derivatives) to establish structure-activity relationships (SAR). Validate findings with molecular docking simulations .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across different methodologies?

- Methodological Answer : Systematically compare variables (solvent, catalyst, temperature). For example, aqueous syntheses may yield lower impurities but require longer reaction times than organic solvents . Replicate experiments under controlled conditions and apply statistical tools (e.g., ANOVA) to identify significant factors. Publish negative results to refine protocols .

相似化合物的比较

Comparison with Structural Analogues

Structural Analogues of 5-Amino-3-pyridinecarbonitrile

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:

Key Observations:

- Substituent Position: The position of functional groups significantly impacts reactivity. For example, 5-Amino-2-pyridinecarbonitrile (CN at position 2) exhibits different electronic effects compared to this compound (CN at position 3), altering its suitability for nucleophilic substitution reactions .

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile enhances lipophilicity and metabolic stability, making it valuable in drug development .

Physicochemical Properties

- Solubility: The -CN group in this compound increases polarity compared to chlorinated analogues (e.g., 5-Amino-2-chloropyridine), but the -CF₃ group in its trifluoromethyl derivative reduces aqueous solubility .

- Thermal Stability: Cyano derivatives generally exhibit higher thermal stability due to strong C≡N bonds, whereas amino groups may decompose at elevated temperatures .

属性

IUPAC Name |

5-aminopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGLPUFUWXSMFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625600 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13600-47-0 |

Source

|

| Record name | 5-Aminopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。